2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one
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Overview
Description
2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chloromethyl group at the 2-position and a fluorine atom at the 6-position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one typically involves the reaction of 6-fluoroquinazolin-4(3H)-one with chloromethylating agents. One common method is the reaction of 6-fluoroquinazolin-4(3H)-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted quinazolinone derivatives with various functional groups.
Oxidation: Oxidized quinazolinone derivatives with different oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation. Additionally, the compound can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function.
Comparison with Similar Compounds
2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one can be compared with other quinazolinone derivatives such as:
2-(chloromethyl)-4(3H)-quinazolinone: Lacks the fluorine atom at the 6-position, which may affect its biological activity and chemical reactivity.
6-fluoro-4(3H)-quinazolinone: Lacks the chloromethyl group at the 2-position, which may influence its ability to undergo nucleophilic substitution reactions.
2-(methylthio)-6-fluoroquinazolin-4(3H)-one: Contains a methylthio group instead of a chloromethyl group, which may alter its chemical properties and biological activity.
The presence of both the chloromethyl and fluorine groups in this compound makes it unique and may contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJRYCIXGXFWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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